1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481451
InChI: InChI=1S/C11H14ClN3O2/c1-7-5-9(12)14-11(13-7)15-4-2-3-8(6-15)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.70 g/mol

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC16481451

Molecular Formula: C11H14ClN3O2

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid -

Specification

Molecular Formula C11H14ClN3O2
Molecular Weight 255.70 g/mol
IUPAC Name 1-(4-chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C11H14ClN3O2/c1-7-5-9(12)14-11(13-7)15-4-2-3-8(6-15)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17)
Standard InChI Key AFSSGKHHXOANJP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 1-(4-chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid, delineates its structure:

  • A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 4 and 6 with chlorine and methyl groups, respectively.

  • A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached to the pyrimidine at position 2.

  • A carboxylic acid functional group at position 3 of the piperidine ring.

The molecular formula is C₁₁H₁₄ClN₃O₂, with a molecular weight of 255.70 g/mol. Its SMILES notation, CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)Cl, and InChIKey, AFSSGKHHXOANJP-UHFFFAOYSA-N, provide precise descriptors for computational modeling.

Table 1: Comparative Structural Features of Pyrimidine-Piperidine Derivatives

Compound NameSubstituents (Pyrimidine)Molecular FormulaMolecular Weight (g/mol)
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid4-Cl, 6-CH₃C₁₁H₁₄ClN₃O₂255.70
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid6-Cl, 2-CH₃C₁₁H₁₄ClN₃O₂255.70
4-Chloro-5-methylthieno[2,3-d]pyrimidine4-Cl, 5-CH₃ (thieno-fused)C₇H₅ClN₂S184.65

Positional isomerism significantly influences reactivity; for instance, the 4-chloro-6-methyl configuration may alter electronic effects compared to the 6-chloro-2-methyl analog .

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are unavailable, analogous piperidine-pyrimidine derivatives exhibit characteristic signals:

  • ¹H-NMR: Methyl groups on pyrimidine resonate at δ 2.25–2.50 ppm, while piperidine protons appear as multiplet clusters between δ 1.10–3.30 ppm .

  • MS: Molecular ion peaks ([M+H]⁺) near m/z 256 align with its molecular weight.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization:

  • Pyrimidine ring construction: Cyclocondensation of thiourea with β-diketones or via halogenation of preformed pyrimidines.

  • Piperidine coupling: Nucleophilic aromatic substitution (SNAr) between a chloropyrimidine and piperidine-3-carboxylic acid derivatives.

  • Carboxylation: Introduction of the carboxylic acid group via hydrolysis of nitriles or carboxylation of organometallic intermediates .

Exemplary Synthesis Pathway

A plausible route, adapted from kinase inhibitor syntheses , involves:

  • Boc protection: Tert-butyloxycarbonyl (Boc) protection of piperidine-3-carboxylic acid to prevent side reactions.

  • Buchwald–Hartwig coupling: Palladium-catalyzed cross-coupling between 4-chloro-6-methylpyrimidine and Boc-protected piperidine.

  • Deprotection and carboxylation: Acidic removal of Boc followed by carboxylation if necessary.

Key reaction:

4-Chloro-6-methylpyrimidine+Boc-piperidinePd catalystIntermediateHClProduct\text{4-Chloro-6-methylpyrimidine} + \text{Boc-piperidine} \xrightarrow{\text{Pd catalyst}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{Product}

Yields for analogous reactions range from 45–75% .

Physicochemical Properties

Calculated Properties

  • logP: Estimated at 1.8–2.2 (moderate lipophilicity suitable for membrane permeability).

  • Water solubility: ~0.1 mg/mL (low, typical for heterocyclic carboxylic acids).

  • pKa: Carboxylic acid proton ≈ 4.5; pyrimidine nitrogen ≈ 1.5 .

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C, releasing HCl and CO₂ .

  • Hydrolytic sensitivity: The chloro group may undergo displacement by nucleophiles (e.g., amines, alkoxides) under basic conditions.

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